Microstegiol

説明

Synthesis Analysis

Recent advancements in microfluidic technology have significantly impacted the synthesis of complex molecules, including compounds like Microstegiol. Techniques such as integrated microfluidics, which involve microreactors, have been demonstrated to optimize synthetic efficiency, notably in preparing sensitive compounds through multistep synthesis processes. These methods offer advantages in terms of reaction control, efficiency, and scalability, providing high yields and purity with reduced synthesis time compared to traditional methods (Lee et al., 2005).

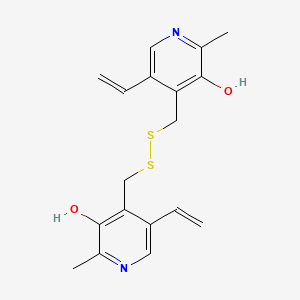

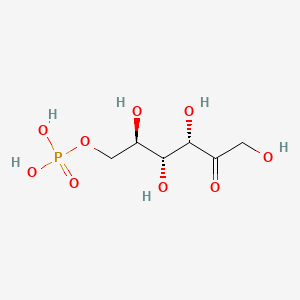

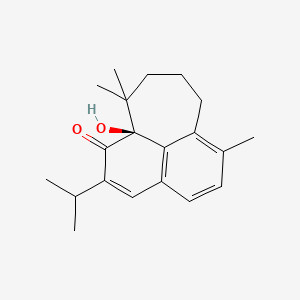

Molecular Structure Analysis

Microstegiol's molecular structure is key to understanding its chemical behavior and synthesis pathways. While specific studies directly analyzing Microstegiol's structure were not identified in the current search, the general consensus is that detailed molecular structure analysis is critical for guiding the synthesis and application of complex molecules. Techniques such as X-ray diffraction and scanning electron microscopy are commonly employed to elucidate the structural details of similar compounds, facilitating the exploration of their synthetic routes and potential applications.

Chemical Reactions and Properties

The chemical properties of Microstegiol, including its reactivity and interaction with various reagents, are central to its practical applications and synthesis. Research on microreactors and microfluidic systems highlights the potential for precise control over the chemical reactions involved in synthesizing compounds like Microstegiol. These systems allow for the exploration of new synthetic pathways and the optimization of reaction conditions, leading to improved selectivity and yield (Marre & Jensen, 2010).

Physical Properties Analysis

The analysis of Microstegiol's physical properties, such as solubility, melting point, and stability, is crucial for its synthesis and application. Microfluidic approaches to synthesis have been shown to offer significant advantages in controlling the physical properties of synthesized compounds, including particle size and morphology. This precise control enables the production of materials with tailored properties for specific applications, suggesting that similar methodologies could be applied to the synthesis and analysis of Microstegiol (Junkers, 2017).

Chemical Properties Analysis

Understanding the chemical properties of Microstegiol, such as its acidity/basicity, reactivity with different chemical groups, and stability under various conditions, is essential for its effective synthesis and use. Studies on microfluidic synthesis highlight the ability to rapidly and efficiently explore the chemical space of compounds, providing insights into their properties and potential applications. This technology facilitates the high-throughput screening of reaction conditions and the synthesis of compounds with desired chemical properties (Zhou et al., 2020).

科学的研究の応用

Microsystem for Stem Cell-Based Cardiovascular Research

Microstegiol research has been integrated into stem cell-based cardiovascular studies. Microsystem technology, when applied to stem cells, enables precise control over their microenvironment, influencing stem cell cardiomyogenic differentiation and interactions with cardiomyocytes. This has led to advances in biomimetic cardiac environments and could have significant implications for regenerative medicine (Yang & Ma, 2012).

Microfluidics in Biocatalytic Process Research

Microstegiol's utility extends to microfluidics, particularly in biocatalytic processes. Microstructured reactors offer enhanced mass transfer, crucial for processes with phase-boundary limitations. These reactors are pivotal in screening biocatalysts and optimizing process conditions, especially in multiphase biocatalytic processing (Bolívar, Wiesbauer, & Nidetzky, 2011).

Micro-Instruments in Life Science Research

Microstegiol is involved in the development of micro-instruments for bioanalytical research. These instruments, characterized by their precision in handling nanoliter volumes and rapid chemical sensing, are crucial in areas like biomedical research and environmental monitoring. They represent a shift towards more efficient and performance-enhanced research tools (Schoot, Boillat, & Rooij, 2001).

Microbial Fuel Cells

In the realm of environmental science, microstegiol is significant in microbial fuel cell (MFC) research. MFCs, integrating microbiology and electrochemistry, require a deep understanding of various scientific principles for their construction and performance analysis. Microstegiol's role in this domain is pivotal for advancing renewable energy sources (Logan et al., 2006).

Compartmentalized Microfluidic Platforms in Neurobiology

In neurobiological research, microstegiol has facilitated the development of compartmentalized microfluidic platforms. These platforms have enabled in-depth studies of neuronal and glial cell communication, synaptic formation, and axonal transport. They have significantly contributed to advancing our understanding of the central nervous system and the development of pharmacological testing methods (Neto et al., 2016).

Microsatellites in Ecological Research

Microstegiol has been instrumental in the use of microsatellites for ecological research. Microsatellites, as genetic markers, have transformed our ability to address ecological questions, aiding in species monitoring and understanding genetic diversity. This has been particularly beneficial in conservation biology and ecosystem management (Selkoe & Toonen, 2006).

Integrated Microfluidic Systems for DNA Analysis

In genetic research, microstegiol is key to developing integrated microfluidic systems for DNA analysis. These systems, which combine microcapillary electrophoresis and DNA microarrays, enable comprehensive genome processing and have applications in diagnostics, forensic analysis, and pathogen detection (Njoroge et al., 2011).

Medical Applications of Microarray Technologies

Microstegiol plays a crucial role in microarray technologies, particularly in medical applications like drug development, disease diagnosis, and therapeutic interventions. It's instrumental in advancing personalized medicine and enhancing the understanding of disease mechanisms (Petricoin et al., 2002).

将来の方向性

特性

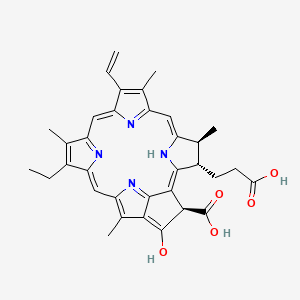

IUPAC Name |

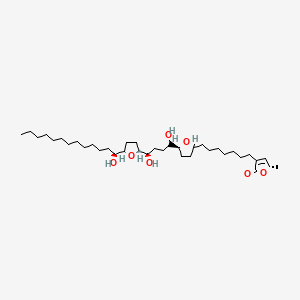

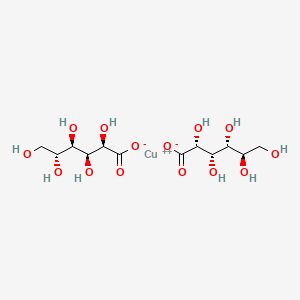

(1S)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12(2)16-11-14-9-8-13(3)15-7-6-10-19(4,5)20(22,17(14)15)18(16)21/h8-9,11-12,22H,6-7,10H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXMQGXACFNMEM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Microstegiol | |

CAS RN |

143246-41-7 | |

| Record name | Microstegiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143246417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。